molecular formula C6H12O5 B079368 2-Deoxy-beta-D-lyxo-hexopyranose CAS No. 14215-78-2

2-Deoxy-beta-D-lyxo-hexopyranose

Cat. No. B079368
CAS RN: 14215-78-2
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-KVTDHHQDSA-N
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Description

2-Deoxy-beta-D-lyxo-hexopyranose is a monosaccharide, a type of sugar that contains six carbon atoms . It belongs to the class of organic compounds known as hexoses . The molecular formula is C6H12O5 .


Synthesis Analysis

The synthesis of 2-Deoxy-beta-D-lyxo-hexopyranose involves several steps. For instance, one method involves the Lewis-acid catalyzed condensation of an appropriate trimethylsilylated heterocyclic base and 2-deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-beta-D-ribo-hexopyranose . Another method involves a radical-mediated bromination-zinc/N-methylimidazole-induced reductive elimination-Zemplén deacetylation reaction sequence .


Molecular Structure Analysis

The molecular structure of 2-Deoxy-beta-D-lyxo-hexopyranose is characterized by a six-membered ring structure, typical of hexoses . The average mass is 164.156 Da and the monoisotopic mass is 164.068466 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Deoxy-beta-D-lyxo-hexopyranose include a density of 1.1738 (rough estimate), a melting point of 107-110°C (lit.), and a boiling point of 211.61°C (rough estimate) .

Scientific Research Applications

  • Selective N-debenzylation of Benzylamino Derivatives : Research has shown that benzylamino derivatives of 1,6-anhydro-beta-D-hexopyranoses, including the D-lyxo configuration, can undergo selective debenzylation. This reaction is significant for the chemical modification of these sugar derivatives (Kroutil, Trnka, & Černý, 2000).

  • Synthesis of 1,6-Anhydro-2-deoxy-β-D-hexopyranoses : This compound has been synthesized in various configurations, including the lyxo configuration. Its hydrolysis properties and optical rotations have been studied, providing insights into its conformational characteristics (Paul A. Seib, 1969).

  • NMR Study for Shift Increment in 2-Deoxy Carbohydrates : A comprehensive analysis of 1H NMR spectra of various 2-deoxy carbohydrates, including 2-deoxy-D-lyxo-hexopyranose, has been conducted. This study aids in understanding the chemical shifts and predicting shifts in other 2-deoxy derivatives (A. D. Bruyn & M. Anteunis, 2010).

  • Synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl Disaccharides : Research has been conducted on synthesizing disaccharides containing 2-deoxy-lyxo-hexopyranosyl sugars. This has implications for understanding and manipulating carbohydrate-based structures (S. Paul & N. Jayaraman, 2008).

  • Reactivity of Nonstabilized Diazo Sugars : The reactivity of diazo groups in a chiral matrix, specifically in 1,6-anhydro-4-deoxy-4-diazo-2,3-O-isopropylidene-beta-D-lyxo-hexopyranose, has been evaluated. This study explores various reactions and potential applications in organic synthesis (M. S. Alexander & D. Horton, 2007).

  • Enzymatic Transformation of 2-deoxy-D-lyxo-hexose : An enzymatic synthesis pathway has been proposed for the transformation of 2-deoxy-D-lyxo-hexose, highlighting the potential for enzymatic manipulation of sugar molecules (J. Lehmann & Ekkehard Schröter, 1974).

  • Asymmetric Syntheses of Deoxy-hexoses : Asymmetric syntheses techniques have been developed for deoxy-hexoses, including 4-deoxy-D-lyxo-hexopyranose, providing pathways for creating specific sugar configurations (D. Fattori & P. Vogel, 1992).

Safety And Hazards

The safety and hazards of 2-Deoxy-beta-D-lyxo-hexopyranose are not well-documented due to the lack of available research .

Future Directions

Future research on 2-Deoxy-beta-D-lyxo-hexopyranose could focus on understanding its conformational landscape, which is of high importance for determining biological structure-activity relationships and predicting synthetic reactivity . This work aims to provide further knowledge regarding carbohydrate deoxygenation and its effect on conformational preference at the monosaccharide level .

properties

IUPAC Name

(2R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-beta-D-lyxo-hexopyranose

CAS RN

14215-78-2
Record name 2-Deoxy-beta-D-galactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DEOXY-.BETA.-D-GALACTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24M2F1QS6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Das, N Anusri, S Aswathi… - Man-Made Textiles in …, 2019 - search.ebscohost.com
… Dianhydro-2-Deoxy-Beta-D-LyxoHexopyranose is having the lowest molecular weight with the chemical structure C6H8O3 and one of the highest molecular weight compounds is found …
Number of citations: 0 search.ebscohost.com
SP Prabha, S Sadhana, C Karthik… - Pharmacognosy …, 2020 - phcog.com
Background: Obesity is a metabolic disorder that has reached pandemic proportions worldwide. Phytol, a diterpene isoprenoid alcohol found as an integral part of chlorophyll of plants, …
Number of citations: 2 phcog.com
S kumar Palanisamy, S Vekatachalam… - Webology (ISSN: 1735 …, 2022 - webology.org
The Phytocompounds and functional groups in the methanolic extract of marine algae Dictyota bartayresiana (Phaeophyta) from the Gulf of Mannar, Southeast coast of India. Materials …
Number of citations: 0 www.webology.org
D Sowmiya - J Pharmaceut Res, 2023 - opastpublishers.com
The present study was to screen the presence of phytochemicals in the methanol extract of fern Adiantum caudatum species by composed with qualitative and quantitative screening …
Number of citations: 0 www.opastpublishers.com
G Sindhuja, R Vinolia, AF Philomina… - Annals of the …, 2020 - annalsofrscb.ro
The aim of the present study is to identify the important functional groups and Phytochemical constituents of the ethanol extract of Eugenia jambolana, which was analyzed by GC. The …
Number of citations: 5 www.annalsofrscb.ro
P Jayashree, M Shalini… - Research Journal of …, 2020 - indianjournals.com
The present study was carried out in Epiphyllum oxypetalum flower to analyse the bioactive compounds present in it. Epiphyllum oxypetalum is a unique plant which blooms only in the …
Number of citations: 6 www.indianjournals.com
A Kumar Meena, R Ilavarasan, V Ojha… - …, 2023 - Wiley Online Library
The purpose of the current study piece is to use short branches rather than stem bark to take a conservative approach to the Bombax ceiba plant. Similarities were found in the HPLC, …
I Ara, NA Bukhari, NM Aref, MMA Shinwari… - African Journal of …, 2012 - ajol.info
A total of 20 strains of actinomycetes were isolated from Al-Kharj (K) and Al-Madina (M) areas in Saudi Arabia. Among these strains, six were selected for antiviral activity screening …
Number of citations: 53 www.ajol.info
D Mathivanan, SR Suseem - Der Pharm. Lett, 2015 - researchgate.net
In this paper we carried out the pharmacognostical evaluation, preliminary phytochemical and GC-MS analysis of A. echiodies leaf which was collected from Vellore district. In the …
Number of citations: 7 www.researchgate.net
T Xiaowei, H Hongju, L Ye, Z Xiaoyan - Acta Horticulturae, 2012 - actahort.org
The scope of this study involved the identification of key odorants in fresh cut ‘JingLing’watermelon juice, and the high pressure treatment effect on the typical aroma compounds in …
Number of citations: 13 www.actahort.org

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